1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the piperidine derivative with an appropriate isocyanate or carbamate, followed by cyclization to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Ion Channels: Interaction with ion channels, affecting cellular ion flux and membrane potential.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- 1-(1-(3-Bromobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- 1-(1-(3-Methylbenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Uniqueness
1-(1-(3-Fluorobenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-25-10-9-21-17(23)13-22(18(21)24)16-5-7-20(8-6-16)12-14-3-2-4-15(19)11-14/h2-4,11,16H,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVAGVDIEPESBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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